molecular formula C10H16Cl2O B14013901 Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- CAS No. 54973-68-1

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)-

Cat. No.: B14013901
CAS No.: 54973-68-1
M. Wt: 223.14 g/mol
InChI Key: YMUAIEVPXWTMPQ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H16Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- typically involves the chlorination of cyclohexanone followed by the introduction of the tert-butyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group at the 4 position but without the chlorine substitutions.

    Cyclohexanone, 2,6-dichloro-: A compound with chlorine substitutions at the 2 and 6 positions but without the tert-butyl group.

Uniqueness

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is unique due to the combination of chlorine and tert-butyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

54973-68-1

Molecular Formula

C10H16Cl2O

Molecular Weight

223.14 g/mol

IUPAC Name

4-tert-butyl-2,6-dichlorocyclohexan-1-one

InChI

InChI=1S/C10H16Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h6-8H,4-5H2,1-3H3

InChI Key

YMUAIEVPXWTMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C(=O)C(C1)Cl)Cl

Origin of Product

United States

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